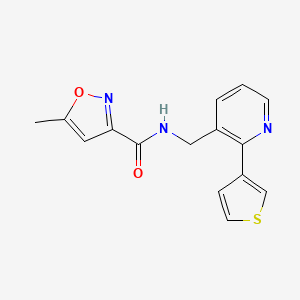

5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Description

5-Methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises three key components:

- Isoxazole core: A 5-methyl-substituted isoxazole ring, which contributes to metabolic stability and hydrogen-bonding interactions due to its electronegative oxygen and nitrogen atoms.

- Carboxamide linker: The amide group bridges the isoxazole and the pyridine-thiophene moiety, enhancing solubility and enabling conformational flexibility.

- Pyridine-thiophene substituent: A 3-pyridinylmethyl group substituted at the 2-position with a thiophen-3-yl ring.

This compound’s design likely targets enzymes or receptors requiring dual heteroaromatic recognition, such as kinase inhibitors or GPCR modulators. Its structural complexity balances steric accessibility with electronic diversity, making it a candidate for therapeutic or diagnostic applications .

Propriétés

IUPAC Name |

5-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-7-13(18-20-10)15(19)17-8-11-3-2-5-16-14(11)12-4-6-21-9-12/h2-7,9H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUVQBCHPXLILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Thiophene and Pyridine Ring Introduction: The thiophene and pyridine rings are introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor.

Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from the reduction of nitro groups.

Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for the development of new drugs for treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mécanisme D'action

The mechanism of action of 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Observations:

Isoxazole Substituents: The 5-methyl group (target compound) enhances metabolic stability compared to the 5-phenyl analogue , which may increase oxidative metabolism risks.

Pyridine Modifications :

- The 2-(thiophen-3-yl)pyridin-3-ylmethyl group in the target compound introduces a planar, conjugated system, favoring interactions with hydrophobic pockets. In contrast, the 2,4,6-trimethylpyridin-3-yl group in creates steric bulk, likely reducing membrane permeability but improving target selectivity .

Linker Variations :

- The cyclopropylamide in may improve bioavailability by reducing rotational freedom, whereas the methylene-linked pyridine-thiophene in the target compound offers greater conformational adaptability for dynamic binding.

Pharmacological and Physicochemical Properties (Inferred)

While explicit data (e.g., IC50, logP) are unavailable in the provided evidence, structural trends suggest:

- Solubility : The carboxamide linker and pyridine-thiophene system in the target compound likely confer moderate aqueous solubility, superior to the trimethylpyridine analogue but inferior to the cyclopropylamide .

- Target Engagement : The thiophene-pyridine motif may enhance affinity for kinases (e.g., JAK2 or EGFR) compared to phenyl-substituted analogues , though steric effects in could limit off-target interactions.

- Metabolic Stability : Methyl groups on the isoxazole (target compound) and pyridine () may reduce CYP450-mediated degradation relative to phenyl or thiophene substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.